molecular formula C11H10N4S B1237218 1-Formylisoquinoline thiosemicarbazone CAS No. 2365-26-6

1-Formylisoquinoline thiosemicarbazone

Cat. No.: B1237218
CAS No.: 2365-26-6
M. Wt: 230.29 g/mol
InChI Key: FQWITMQQUMTMRE-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Formylisoquinoline thiosemicarbazone (IQ-1) is a thiosemicarbazone derivative with notable antineoplastic activity, primarily attributed to its inhibition of ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis by catalyzing the reduction of ribonucleotides to deoxyribonucleotides . The compound exerts its activity through iron chelation, forming a complex that targets the M2 subunit of RNR, specifically destroying its tyrosine free radical in an oxygen-dependent reaction . This mechanism disrupts DNA replication, making IQ-1 a potent inhibitor of cancer cell proliferation. Its efficacy has been demonstrated in preclinical models, including synergistic effects with other chemotherapeutic agents like 1-β-D-arabinofuranosylcytosine in leukemia L1210 .

Properties

CAS No.

2365-26-6

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

[(E)-isoquinolin-1-ylmethylideneamino]thiourea

InChI

InChI=1S/C11H10N4S/c12-11(16)15-14-7-10-9-4-2-1-3-8(9)5-6-13-10/h1-7H,(H3,12,15,16)/b14-7+

InChI Key

FQWITMQQUMTMRE-VGOFMYFVSA-N

SMILES

C1=CC=C2C(=C1)C=CN=C2C=NNC(=S)N

Isomeric SMILES

C1=CC=C2C(=C1)C=CN=C2/C=N/NC(=S)N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2C=NNC(=S)N

Other CAS No.

61043-13-8

Synonyms

1-formylisoquinoline thiosemicarbazone
1-formylisoquinoline thiosemicarbazone, (E)-isomer
1-formylisoquinoline thiosemicarbazone, (Z)-isomer
IQ-1-CTS
isoquinoline-1-carboxaldehyde thiosemicarbazone

Origin of Product

United States

Preparation Methods

Standard Condensation Protocol

The most widely reported method involves refluxing equimolar amounts of 1-formylisoquinoline and thiosemicarbazide in ethanol with catalytic hydrochloric acid. The reaction mechanism proceeds via initial protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the thiosemicarbazide’s terminal amine. Subsequent dehydration yields the thiosemicarbazone product.

Representative Procedure

  • Reactants :

    • 1-Formylisoquinoline (1.0 equiv, ~1.73 g for 10 mmol scale)

    • Thiosemicarbazide (1.05 equiv, ~0.95 g for 10 mmol scale)

    • Absolute ethanol (30 mL per 5 mmol of aldehyde)

    • Conc. HCl (5–10 drops as catalyst)

  • Reaction Conditions :

    • Reflux at 78°C for 6–8 hours under inert atmosphere.

    • Reaction progress monitored via TLC (silica gel, eluent: DCM/cyclohexane 1:1).

  • Work-Up :

    • Cool reaction mixture to room temperature.

    • Filter precipitated product and wash with cold ethanol.

    • Recrystallize from ethanol or ethanol/DCM mixtures to afford pure product.

Yield : 75–88% (varies with purity of starting materials and recrystallization efficiency).

Optimization of Reaction Parameters

Solvent and Catalytic System

Ethanol is the solvent of choice due to its ability to dissolve both reactants and facilitate proton transfer. Alternative solvents like methanol or 1-butanol have been reported for analogous thiosemicarbazones, though ethanol generally provides higher yields. Acid catalysts (HCl, acetic acid) are critical for accelerating imine formation, with HCl preferred for its strong protonating ability.

Temperature and Time

Prolonged reflux (6–48 hours) is necessary to drive the reaction to completion, as confirmed by TLC analysis. Elevated temperatures (>80°C) risk decomposition of the thiosemicarbazone product, necessitating careful temperature control.

Characterization and Analytical Data

Spectral Properties

Post-synthesis characterization employs spectroscopic and chromatographic techniques:

Technique Key Observations Source
FTIR - C=S stretch: ~750–780 cm⁻¹
- N-H stretches: ~3150–3327 cm⁻¹
- C=N stretch: ~1584 cm⁻¹
¹H NMR (DMSO-d₆)- Aromatic protons: δ 7.25–8.85 (m, 9H)
- N-H signals: δ 10.21–14.75 (broad, 2H)
13C NMR - C=S: δ ~180 ppm
- Aldimine carbon (C=N): δ ~150 ppm
Melting Point 210–212°C (decomposition observed above 224°C)

Crystallographic Analysis

Single-crystal X-ray diffraction of related thiosemicarbazones reveals planar geometries stabilized by intramolecular hydrogen bonds (e.g., N-H···N) and π-π stacking interactions. For this compound, similar packing arrangements are anticipated, though experimental crystallographic data remain unpublished.

Alternative Synthetic Strategies

One-Pot Multi-Step Synthesis

A four-step one-pot method, adapted for structurally analogous compounds, could theoretically apply to this compound:

  • Step 1 : Synthesis of 1-formylisoquinoline via Vilsmeier-Haack formylation of isoquinoline.

  • Step 2 : In-situ condensation with thiosemicarbazide under acidic conditions.
    This approach reduces purification intermediates but requires stringent stoichiometric control.

Industrial-Scale Production Feasibility

Scaling up the synthesis requires addressing:

  • Cost of Starting Materials : 1-Formylisoquinoline is synthetically accessible but costly (~$500/g at laboratory scale).

  • Waste Management : Ethanol recovery systems and neutralization of acidic by-products are essential for sustainable production.

Chemical Reactions Analysis

1-Formylisoquinoline thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone group to thiosemicarbazide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
The primary focus of research on 1-formylisoquinoline thiosemicarbazone is its potential as an antitumor agent. It has been shown to inhibit ribonucleoside diphosphate reductase (RNR), an enzyme critical for DNA synthesis. By inhibiting RNR, the compound can effectively starve cancer cells of necessary precursors for replication .

Key Studies:

  • 4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1) : This derivative has demonstrated remarkable potency as an RNR inhibitor, requiring only 0.06 µM for 50% inhibition. It has shown efficacy against various murine neoplasms, including Sarcoma 180 and B16 melanoma .
  • Cytotoxicity Tests : Studies have evaluated the cytotoxic effects of this compound on several human cancer cell lines, demonstrating significant activity against A549 (lung cancer), HuCCA-1 (cholangiocarcinoma), and MOLT-3 (leukemia) cells .

Antimicrobial Properties

In addition to its antitumor applications, this compound exhibits antimicrobial activity:

  • Broad Spectrum Activity : Thiosemicarbazones have been shown to possess antibacterial, antifungal, and antiviral properties. The structural modifications in these compounds can enhance their effectiveness against various pathogens .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their biological activities:

Compound NameStructure CharacteristicsBiological Activity
5-Amino-1-formylisoquinoline thiosemicarbazoneContains an amino group at position 5Antitumor activity against various cancers
4-Methyl-5-amino-1-formylisoquinoline thiosemicarbazoneMethyl substitution at position 4Exhibits similar antitumor properties
General ThiosemicarbazonesVaries widely but generally contains a thiocarbonyl groupBroad range of biological activities including antimicrobial effects

Mechanism of Action

The mechanism of action of 1-formylisoquinoline thiosemicarbazone involves its ability to chelate metal ions, particularly iron. By sequestering iron from the cellular environment, the compound inhibits the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition leads to the destruction of the tyrosyl free radical in the enzyme, ultimately resulting in the suppression of tumor cell proliferation .

Comparison with Similar Compounds

4-Methyl-5-Amino-1-Formylisoquinoline Thiosemicarbazone (MAIQ-1)

  • Mechanism : Shares IQ-1’s RNR inhibition via iron chelation but exhibits enhanced potency (IC₅₀ = 0.06 µM vs. IQ-1’s 0.18 µM) .
  • Structural Advantage: The 4-methyl and 5-amino substitutions reduce metabolic inactivation by sterically hindering acetylation of the 5-amino group, improving stability .
  • Efficacy: Demonstrates superior activity against Sarcoma 180, Leukemia L1210, and B16 melanoma, with 60% long-term survival in murine models at optimized doses .

4-Amino and 4-Methylamino Derivatives

  • Compounds such as 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone (9a) and its methylamino analog (9b) show % T/C values of 177 in L1210 leukemia models, with 60-day survival in 60% of mice .
  • Key Feature : Substitutions at the 4-position enhance hydrophobic interactions with RNR, improving binding affinity and antineoplastic outcomes .

5-Substituted Derivatives

  • 5-Ethoxycarbonyloxy and 5-phenoxycarbonyloxy derivatives require 4–55× higher concentrations than IQ-1 for equivalent RNR inhibition, indicating reduced direct enzyme targeting .
  • Mechanistic Shift: These derivatives prolong DNA synthesis inhibition but may act via non-RNR pathways, such as interfering with nucleotide incorporation into DNA .

Benzoyl and Pyridine-Based Analogs

1-Benzoylisoquinoline Thiosemicarbazone

  • Limitation: Limited bioavailability and metabolic studies hinder clinical translation .

Diphenyl Thiosemicarbazones (e.g., Dp44mT)

  • Mechanism : Utilize redox-active iron complexes to generate cytotoxic reactive oxygen species (ROS), differing from IQ-1’s RNR-specific action .
  • Efficacy: Broader anticancer activity but higher toxicity risks due to nonspecific ROS generation .

Pyridine-2-Carboxaldehyde Thiosemicarbazone (PCT)

  • Targets iron metabolism but lacks RNR specificity, showing weaker antineoplastic effects than IQ-1 .

Comparative Data Table

Compound Target Mechanism IC₅₀ (RNR Inhibition) Key Structural Features Therapeutic Model (Efficacy)
IQ-1 RNR (tyrosine radical destruction) 0.18 µM Unsubstituted isoquinoline core Leukemia L1210 (% T/C = 165)
MAIQ-1 RNR (enhanced binding) 0.06 µM 4-Methyl, 5-amino substitution B16 melanoma (60% survival)
4-Amino Derivative (9a) RNR (hydrophobic interaction) N/A 4-Amino substitution Leukemia L1210 (% T/C = 177)
5-Ethoxycarbonyloxy-IQ-1 Non-RNR DNA synthesis interference 0.72 µM 5-Ethoxycarbonyloxy group Sarcoma 180 (prolonged inhibition)
Dp44mT ROS generation via Fe chelation N/A Dipyridyl backbone Broad solid tumors

Metabolic and Pharmacokinetic Considerations

  • IQ-1 : Rapid excretion in mice (20% urinary excretion in 16 hours) with extensive desulfuration (75% metabolites) and glucuronidation (13%) .
  • MAIQ-1 : Slower excretion (35% in 48 hours) and resistance to acetylation, enhancing bioavailability .
  • 5-Substituted Derivatives : Prolonged tissue retention but unclear metabolic pathways .

Biological Activity

1-Formylisoquinoline thiosemicarbazone (IQ-1) has garnered significant interest in medicinal chemistry due to its notable biological activities, particularly as an anticancer agent. This compound is a member of the thiosemicarbazone class, which has been extensively studied for their ability to inhibit ribonucleotide reductase (RR), a key enzyme in DNA synthesis and repair. This article reviews the biological activity of IQ-1, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

This compound primarily exerts its biological effects through several mechanisms:

  • Inhibition of Ribonucleotide Reductase : IQ-1 is recognized as one of the most potent inhibitors of mammalian ribonucleotide reductase. This inhibition disrupts the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .
  • Metal Ion Chelation : The compound has been shown to interact with metal ions, enhancing its biological activity. The formation of metal complexes increases the efficacy of thiosemicarbazones against various cancer cell lines. Specifically, chelation with iron enhances the inhibition of RR and contributes to the cytotoxic effects observed in vitro .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings from selected studies:

Cell Line IC50 (µM) Reference
HeLa14.2
MOLT-3 (leukemia)0.004
HuCCA-10.03
HepG24.75
A5490.04

These results indicate that IQ-1 exhibits potent cytotoxicity, particularly against MOLT-3 leukemia cells, where it demonstrates significantly lower IC50 values compared to other tested compounds.

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of IQ-1:

  • Anticancer Activity : In a study conducted by Czernin et al., IQ-1 demonstrated substantial anticancer activity against aggressive leukemias in vivo, showcasing its potential as a lead compound for further development in cancer therapy .
  • Structure-Activity Relationship (SAR) : Research has focused on identifying structural modifications that enhance the biological activity of IQ-1. For instance, modifications at the N4 position with hydrophobic or aromatic groups have been correlated with increased MDR1-selective activity, suggesting avenues for developing more effective derivatives .

Q & A

Q. What synthetic methods are commonly employed to prepare 1-formylisoquinoline thiosemicarbazone and its derivatives?

The compound is typically synthesized by condensing 1-formylisoquinoline with thiosemicarbazide in ethanol under acidic conditions (e.g., concentrated H₂SO₄) and reflux. Modifications to the side chain (e.g., alkylation, aryl substitution) are achieved by varying the thiosemicarbazide substituents. Structural characterization involves IR spectroscopy (C=N and C=S stretches at ~1600 cm⁻¹ and ~750 cm⁻¹), NMR (imine proton at δ 8.2–8.5 ppm), and elemental analysis .

Q. How is the antioxidant activity of this compound evaluated experimentally?

Antioxidant potential is assessed via assays like DPPH radical scavenging, FRAP (ferric reducing ability), and lipid peroxidation inhibition. For example, thiazole and triazole derivatives of thiosemicarbazones show enhanced activity due to electron-donating groups stabilizing free radicals. Results are quantified using IC₅₀ values and compared to standard antioxidants (e.g., ascorbic acid) .

Q. What in vitro models are used to screen the antitumor activity of this compound?

Cytotoxicity is tested against human cancer cell lines (e.g., HL-60 leukemia, HeLa cervical carcinoma) using MTT or SRB assays. Activity is correlated with IC₅₀ values, and selectivity indices are calculated by comparing toxicity to normal cells (e.g., J774 macrophages). Methyl or halogen substituents on the aromatic ring often enhance potency .

Advanced Research Questions

Q. What mechanistic insights explain the inhibition of ribonucleotide reductase by this compound?

The compound chelates iron in the enzyme’s active site, disrupting the tyrosyl radical essential for reducing ribonucleotides to deoxyribonucleotides. Spectroscopic studies (EPR, UV-vis) confirm radical quenching, while kinetic assays show non-competitive inhibition (Ki ~0.5 μM). Iron complexes of the ligand exhibit 3–6× greater activity than the free ligand, suggesting metal-mediated redox cycling contributes to enzyme inactivation .

Q. How does metal coordination influence the biological activity of this thiosemicarbazone?

Copper(II) and nickel(II) complexes adopt square planar or tetrahedral geometries, enhancing DNA intercalation and ROS generation. For example, Cu(II) complexes induce oxidative stress via Fenton-like reactions, damaging DNA (confirmed by comet assays) and triggering apoptosis (caspase-3 activation). Metal coordination also improves cellular uptake, as shown by ICP-MS quantification of intracellular copper .

Q. What structural modifications optimize the compound’s selectivity for cancer cells?

Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position of the isoquinoline ring increases selectivity by 10-fold, likely due to enhanced binding to tumor-associated transporters. Comparative QSAR studies reveal that hydrophobicity (logP ~2.5) and polar surface area (<90 Ų) are critical for blood-brain barrier penetration in glioblastoma models .

Q. Are there contradictions in reported data on the compound’s iron-chelating vs. pro-oxidant effects?

Yes. While the ligand itself acts as an iron chelator (reducing ribonucleotide reductase activity), its copper complexes generate hydroxyl radicals via redox cycling. This duality depends on cellular metal availability: in iron-rich environments, chelation dominates; in copper-abundant systems, pro-oxidant effects prevail. Conflicting results in leukemia vs. solid tumor models may reflect tissue-specific metal homeostasis .

Q. What advanced techniques resolve the geometric isomerism of this compound?

E/Z isomerism is characterized using NOESY NMR (spatial proximity of imine protons) and X-ray crystallography. The bioactive E isomer predominates (>90%) in synthetic batches, but trace Z isomers may co-crystallize. HPLC with chiral columns (e.g., Chiralpak IA) separates enantiomers, revealing that the E form has 50× higher enzyme affinity .

Methodological Notes

  • Enzyme Assays: Use purified ribonucleotide reductase (from E. coli or mammalian sources) and monitor CDP reduction spectrophotometrically at 340 nm .
  • Metal Complex Synthesis: Employ template methods with metal salts (e.g., CuCl₂·2H₂O) in methanol/water (1:1), followed by recrystallization .
  • ROS Detection: Apply DCFH-DA fluorescence in flow cytometry or confocal microscopy to quantify oxidative stress in treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Formylisoquinoline thiosemicarbazone
Reactant of Route 2
Reactant of Route 2
1-Formylisoquinoline thiosemicarbazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.